molecular formula C6H9KO4 B152774 Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 83400-91-3

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No. B152774
CAS RN: 83400-91-3
M. Wt: 184.23 g/mol
InChI Key: ZOISWEHAOHFWAH-UHFFFAOYSA-M
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Description

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the CAS Number: 83400-91-3 . It has a molecular weight of 184.23 and its IUPAC name is potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate .


Molecular Structure Analysis

The molecular formula of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is C6H9KO4 . The InChI code is 1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound has a topological polar surface area of 58.6 Ų .

Scientific Research Applications

Organic Synthesis

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is utilized as a reagent in organic synthesis due to its reactivity and stability. It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals . Its potassium salt form can enhance solubility in reaction mixtures, facilitating better interaction with other reactants.

Medicine

In the medical field, this compound is explored for its potential use in drug formulation. Its chemical structure allows it to act as an intermediate in the synthesis of more complex molecules that could be used in drug development . Research is ongoing to determine its efficacy and safety in pharmaceutical applications.

Agriculture

The compound’s role in agriculture is linked to its use as an intermediate in the synthesis of agrochemicals. It may contribute to the development of new pesticides or fertilizers that improve crop yields and resistance to pests .

Biofuels

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is investigated for its application in biofuel production. It is involved in the valorization of glycerol, a by-product of biodiesel manufacturing, to produce solketal—an oxygenated additive to fuel . This process aims to enhance the properties of biofuels, making them more efficient and environmentally friendly.

Material Science

In material science, this compound is used to create polymers and resins with specific properties. Its inclusion in polymer chains can alter the material’s characteristics, such as flexibility, durability, and resistance to chemicals .

Environmental Science

Environmental science benefits from the use of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate in the analysis and removal of pollutants. It may be part of a catalytic process that helps in breaking down harmful substances into less toxic forms .

Chemical Synthesis

This compound is a valuable asset in chemical synthesis, where it is used to produce a variety of chemical intermediates. Its versatility allows for its use in multiple reactions, contributing to the synthesis of diverse chemical products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

properties

IUPAC Name

potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOISWEHAOHFWAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635533
Record name Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

CAS RN

83400-91-3
Record name Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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